molecular formula C9H8N4O B1620268 2,4-Diaminoquinazoline-6-carbaldehyde CAS No. 27023-77-4

2,4-Diaminoquinazoline-6-carbaldehyde

Cat. No.: B1620268
CAS No.: 27023-77-4
M. Wt: 188.19 g/mol
InChI Key: DGBLFFZFXKTSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diaminoquinazoline-6-carbaldehyde (CAS 27023-77-4) is a high-purity quinazoline derivative supplied for advanced research applications. This compound is part of the 2,4-diaminoquinazoline class, which has been extensively identified as an effective scaffold for medicinal chemistry, particularly in anti-infective discovery . The 2,4-diaminoquinazoline core has demonstrated significant potency as an inhibitor of Mycobacterium tuberculosis growth, making it a promising lead candidate in tuberculosis drug discovery research . Biological studies suggest that this class of compounds may act as a prodrug, with resistance mutations mapped to the Rv3161c gene, a predicted dioxygenase in M. tuberculosis . Furthermore, structurally related 2,4-diaminoquinazoline derivatives have been developed as modulators of Toll-Like Receptors (TLRs), showing particular promise as TLR8 agonists for the treatment of viral infections, immune disorders, and as potential vaccine adjuvants by inducing a Th1 immune response and production of cytokines like IL-12 . With a molecular formula of C9H8N4O and a molecular weight of 188.19 g/mol, this versatile building block is a key intermediate for the synthesis of more complex molecules in drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diaminoquinazoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-8-6-3-5(4-14)1-2-7(6)12-9(11)13-8/h1-4H,(H4,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBLFFZFXKTSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=NC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316181
Record name 2,4-diaminoquinazoline-6-carbaldehyde
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Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27023-77-4
Record name NSC300578
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-diaminoquinazoline-6-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID30316181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,4 Diaminoquinazoline 6 Carbaldehyde and Derivatized Analogues

Foundational Synthetic Routes to the 2,4-Diaminoquinazoline Core

The construction of the 2,4-diaminoquinazoline framework can be achieved through several robust synthetic strategies. These methods offer access to a variety of substituted analogues by employing different starting materials and reaction conditions.

Reductive Cyclization Approaches (e.g., from Methyl N-Cyano-2-nitrobenzimidates)

A highly efficient route to N⁴-substituted 2,4-diaminoquinazolines involves a cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. nih.govorganic-chemistry.org This process begins with 2-nitrobenzaldehydes, which undergo cyanoimidation to form the key methyl N-cyano-2-nitrobenzimidate intermediate. organic-chemistry.org A subsequent tandem condensation of this intermediate with a primary amine, followed by reductive cyclization using an iron-hydrochloric acid (Fe/HCl) system, yields the desired 2,4-diaminoquinazoline core. nih.govorganic-chemistry.orgumich.edu This one-pot procedure is noted for its efficiency and good yields. organic-chemistry.org The methodology is versatile, accommodating a range of electron-donating and electron-withdrawing groups on the starting materials. organic-chemistry.org

Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed Amination)

Metal-catalyzed reactions provide a powerful and economical tool for synthesizing the 2,4-diaminoquinazoline scaffold. An efficient copper-catalyzed method has been developed involving the reaction of substituted 2-bromobenzonitriles with guanidine (B92328). semanticscholar.org This reaction typically uses copper(I) iodide (CuI) as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and a base such as potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF). semanticscholar.org The reaction proceeds under relatively mild conditions, and the starting materials are readily available, making this approach practical and scalable. semanticscholar.org

The proposed mechanism involves an initial Ullmann-type coupling, followed by an intramolecular nucleophilic attack to form the quinazoline (B50416) ring. semanticscholar.org The reactivity in this synthesis is influenced by the substituents on the 2-bromobenzonitrile, with electron-deficient substrates generally reacting faster. semanticscholar.org Beyond copper, other metals like palladium have been utilized. For instance, a novel synthesis of 2,4-diamino-6-arylmethylquinazolines has been reported using palladium(0)-catalyzed organozinc chemistry. nih.govchemicalbook.com

Table 1: Conditions for Copper-Catalyzed Synthesis of 2,4-Diaminoquinazolines semanticscholar.org
ComponentReagent/ConditionRole
Starting MaterialSubstituted 2-Bromobenzonitrile & GuanidineReactants
CatalystCopper(I) iodide (CuI)Facilitates C-N bond formation
LigandN,N'-Dimethylethylenediamine (DMEDA)Stabilizes the copper catalyst
BasePotassium Carbonate (K₂CO₃)Proton scavenger
SolventN,N-Dimethylformamide (DMF)Reaction medium
Temperature80 °CReaction condition

Nucleophilic Substitution Strategies

A classic and widely used method for building the 2,4-diaminoquinazoline skeleton relies on nucleophilic aromatic substitution (SₙAr). This strategy often commences with anthranilic acid, which is first converted to quinazolidine-2,4-dione. semanticscholar.orgmdpi.com Treatment of the dione (B5365651) with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), furnishes the highly reactive 2,4-dichloroquinazoline (B46505) intermediate. semanticscholar.orgmdpi.comresearchgate.net

The chlorine atoms at the C2 and C4 positions are susceptible to sequential nucleophilic displacement by amines. The substitution is regioselective, with the C4 chlorine being significantly more reactive towards nucleophiles than the C2 chlorine. mdpi.com This allows for the controlled, stepwise introduction of different amino groups. Reacting 2,4-dichloroquinazoline with an amine initially yields a 2-chloro-4-aminoquinazoline derivative. mdpi.com A subsequent substitution reaction with a second amine (or ammonia) displaces the remaining chlorine at the C2 position to afford the final 2,4-diaminoquinazoline product. mdpi.commdpi.com

Cyclocondensation and Ring-Closure Reactions

Cyclocondensation reactions are fundamental to the synthesis of the quinazoline ring. A primary and straightforward approach is the reaction of a 2-aminobenzonitrile (B23959) derivative with guanidine or a guanidine equivalent. semanticscholar.orgresearchgate.net The reaction involves the initial attack of a nitrogen atom from guanidine onto the nitrile carbon of the 2-aminobenzonitrile, followed by an intramolecular ring-closure, where the amino group at the 2-position attacks the guanidine carbon to form the pyrimidine (B1678525) ring of the quinazoline system.

This method is highly effective for producing a wide range of 2,4-diaminoquinazolines. For example, research has demonstrated the synthesis of 8-cyano-2,4-diaminoquinazolines via the reaction of 2-aminobenzene-1,3-dicarbonitriles with guanidine. semanticscholar.org The choice of which cyano group participates in the cyclization can be influenced by steric factors. semanticscholar.org Another variation involves the acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-aminobenzonitriles to yield 2-amino-4-iminoquinazolines, which are closely related precursors. researchgate.netmdpi.com These ring-closure reactions are governed by principles such as Baldwin's rules, which predict the favorability of different cyclization pathways.

Microwave-Promoted Synthetic Techniques

The application of microwave irradiation has emerged as a powerful technique to accelerate organic reactions, including the synthesis of quinazoline derivatives. Microwave-assisted synthesis often leads to dramatically reduced reaction times, higher product yields, and improved purity compared to conventional heating methods. google.com

In the context of 2,4-diaminoquinazoline synthesis, microwave energy has been successfully employed to promote the cyclocondensation step. For instance, the reaction of a substituted 2-aminobenzonitrile precursor with guanidine carbonate can be efficiently carried out under microwave irradiation in a solvent like DMF, significantly shortening the reaction time from hours to minutes. umich.edu This rapid and efficient heating makes microwave-assisted synthesis a highly attractive method for generating libraries of compounds for chemical biology and drug discovery. google.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis umich.edugoogle.com
ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHours (e.g., 7-22 h)Minutes (e.g., 1.5-2.5 h or less)
Energy InputConductive heating, slow, inefficientDirect dielectric heating, rapid, efficient
Product PurityOften requires extensive purificationGenerally higher purity, fewer side products
YieldsVariableOften comparable or improved

Targeted Synthesis of the 6-Carbaldehyde Moiety and its Precursors

The introduction of a carbaldehyde group at the 6-position of the 2,4-diaminoquinazoline core provides a key functional handle for further derivatization. The synthesis of 2,4-diaminoquinazoline-6-carbaldehyde is most strategically approached by constructing the quinazoline ring from a benzene-based precursor that already contains the aldehyde functionality or a group that can be readily converted to it.

A highly effective precursor is the 6-carbonitrile analogue, 2,4-diaminoquinazoline-6-carbonitrile (B8790670) . The synthesis of this intermediate starts with a commercially available or synthesized 2-amino-5-cyanobenzonitrile . The numbering of the final quinazoline ring means that the substituent at the 5-position of the starting benzonitrile (B105546) becomes the substituent at the 6-position of the product. umich.edu

The synthetic sequence is as follows:

Cyclization to form the Nitrile Precursor : 2-Amino-5-cyanobenzonitrile is reacted with a source of guanidine, such as guanidine carbonate, in a suitable solvent like 2-ethoxyethanol (B86334) or DMF. This cyclocondensation reaction, which can be promoted by conventional heating or microwave irradiation, directly affords 2,4-diaminoquinazoline-6-carbonitrile. umich.eduscielo.br

Reduction to the Aldehyde : The nitrile group of 2,4-diaminoquinazoline-6-carbonitrile is then reduced to the target this compound. A standard and effective method for this transformation is the partial reduction using a hydride reagent, followed by acidic workup. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this type of conversion, as it can reduce nitriles to imines, which are then hydrolyzed to aldehydes upon the addition of aqueous acid.

Alternatively, one could start with 2-amino-5-formylbenzonitrile and perform a direct cyclization with guanidine to yield the target aldehyde, though the aldehyde group may require protection during the cyclization step to prevent unwanted side reactions. The precursor-based approach via the more stable nitrile is often synthetically more robust.

Specific Functionalization at the Quinazoline C-6 Position

The introduction of a functional group at the C-6 position of the 2,4-diaminoquinazoline core is a critical first step towards the synthesis of the target carbaldehyde. This requires methods that are compatible with the electron-rich diamino-substituted heterocyclic system.

One effective strategy involves the palladium(0)-catalyzed cross-coupling of a halogenated quinazoline precursor with an organozinc reagent. A notable example is the synthesis of 2,4-diamino-6-arylmethylquinazolines. nih.gov This method provides a direct means to install a carbon-based substituent at the C-6 position, which can subsequently be oxidized to the desired aldehyde. nih.gov

Another approach focuses on building the quinazoline ring from a pre-functionalized benzene (B151609) derivative. For instance, the synthesis can commence with 5-amino-2-fluorobenzonitrile, which already contains a nitrogen functionality at the position that will become C-6 of the quinazoline ring. umich.edu In an explorative synthesis, this amino group is first acylated with chloroacetyl chloride. The resulting compound is then reacted with substituted phenols or 8-hydroxyquinoline (B1678124) to introduce various linkers at the C-6 position via the initial amino group. umich.edu Finally, cyclization with guanidine carbonate under microwave irradiation yields the 2,4-diaminoquinazoline core with a functionalized linker at the C-6 position. umich.edu

These methods highlight the two primary strategies for C-6 functionalization: modification of a pre-formed quinazoline ring or construction of the ring from an appropriately substituted precursor.

Table 1: Methodologies for C-6 Functionalization of 2,4-Diaminoquinazolines
MethodStarting MaterialKey ReagentsC-6 Substituent IntroducedReference
Palladium-Catalyzed Coupling6-Halo-2,4-diaminoquinazolineArCH2ZnBr, Pd(PPh3)4Arylmethyl nih.gov
Ring Construction5-Amino-2-fluorobenzonitrile1. ClCH2COCl2. Substituted Phenol, K2CO33. Guanidine Carbonate, MWPhenyl- and quinolinyl-substituted linkers umich.edu

Introduction of the Carbaldehyde Group via Formylation or Oxidation Pathways

Once a suitable precursor is obtained with a functional group at the C-6 position, the next step is the introduction of the carbaldehyde moiety. This is typically achieved through oxidation of a C-6 methyl or alcohol group, as direct C-H formylation of such an electron-rich aromatic system can be challenging and lead to side reactions.

Starting from a 6-arylmethyl or, more simply, a 6-methyl-2,4-diaminoquinazoline precursor, the methyl group can be oxidized to a formyl group. A variety of modern oxidation reagents are suitable for this transformation from a primary alcohol (which can be formed from the methyl group via halogenation and hydrolysis) or directly from the methyl group under more forcing conditions. Dimethylsulfoxide (DMSO)-mediated oxidations, such as the Swern oxidation, are particularly effective for converting primary alcohols to aldehydes under mild conditions, which is crucial for preventing over-oxidation to the carboxylic acid and for maintaining the integrity of the sensitive diaminoquinazoline core. harvard.edu The Swern protocol typically involves activating DMSO with an electrophile like oxalyl chloride at low temperatures, followed by the addition of the alcohol and a hindered base such as triethylamine. harvard.edu

Preparation of N-Substituted this compound Analogues

The C-6 carbaldehyde is an exceptionally useful intermediate for generating diverse libraries of analogues through reactions at the aldehyde and the peripheral amino groups.

Reductive Amination Strategies for N-Alkylation and N-Arylation

Reductive amination is a powerful method for forming C-N bonds and is ideal for derivatizing the 6-carbaldehyde group. The reaction proceeds via the condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

A range of reducing agents can be employed for this transformation. Mild and selective reagents like sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride are frequently used because they readily reduce the iminium ion intermediate while leaving the starting aldehyde largely untouched. This selectivity allows for a convenient one-pot procedure. The substrate scope for the amine component is broad, encompassing both aliphatic and aromatic primary and secondary amines, enabling the introduction of a wide variety of N-alkyl and N-aryl substituents at the 6-position of the quinazoline ring.

Regiospecificity in N-Alkylation Reactions

The 2,4-diaminoquinazoline scaffold possesses multiple nitrogen atoms that can potentially undergo alkylation: the two exocyclic amino groups at C-2 and C-4, and the two endocyclic nitrogen atoms at N-1 and N-3. Achieving regioselective alkylation is crucial for synthesizing specific, well-defined analogues.

The relative reactivity of these positions is governed by both electronic and steric factors. Synthetic strategies often exploit the differential reactivity of a 2,4-dichloroquinazoline intermediate. In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C-4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C-2 position. semanticscholar.orgnih.gov This allows for the sequential and regioselective introduction of different amines. Typically, reaction with a primary or secondary amine first displaces the C-4 chloride. semanticscholar.org A subsequent reaction, often under more forcing conditions, with a second amine displaces the C-2 chloride, yielding a 2,4-diaminoquinazoline with distinct substituents at the C-2 and C-4 positions. semanticscholar.org

Furthermore, studies have shown that the N-1 position is a key determinant for the biological activity of some 2,4-diaminoquinazoline series, highlighting it as an important site for modification. sapub.org Alkylation at the endocyclic N-1 or N-3 positions versus the exocyclic amino groups can be controlled by the choice of base, solvent, and alkylating agent.

Table 2: Factors Influencing Regioselectivity in Quinazoline Alkylation/Amination
PositionControlling FactorsTypical ReactionOutcomeReference
C-4 Higher electrophilicity of C-4 in 2,4-dichloroquinazolineSNAr with an amineSelective formation of 2-chloro-4-aminoquinazoline semanticscholar.orgnih.gov
C-2 Lower reactivity compared to C-4SNAr with a second amine (harsher conditions)Formation of N2, N4-disubstituted 2,4-diaminoquinazoline semanticscholar.org
N-1 Electronic effects, biological importanceAlkylation of the 2,4-diaminoquinazoline productModification of the heterocyclic core sapub.org
N-3 Steric hindrance, electronicsGenerally less favored than N-1 alkylationMinor product or requires specific directing groups sapub.org

Diversification through Amidation and Esterification at Peripheral Sites

To further expand the chemical diversity of this compound analogues, amidation and esterification reactions can be employed at peripheral sites. These sites could include functional groups on substituents attached to the C-2, C-4, or C-6 positions.

Amidation: If a substituent bears a carboxylic acid, it can be converted into an amide. Standard coupling procedures involve activating the carboxylic acid, for example by converting it to an acid chloride with thionyl chloride, followed by reaction with a primary or secondary amine. researchgate.net Alternatively, modern peptide coupling reagents can be used. Direct C-H amidation has also been reported for some quinazoline systems using transition metal catalysis, such as rhodium-catalyzed reactions, offering a route to install amide groups directly onto the aromatic core or its substituents. medcraveonline.com

Esterification: Similarly, if a substituent contains a carboxylic acid or an alcohol, ester bonds can be formed. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis, is a classic method. researchgate.net For more complex and sensitive substrates, milder, modern esterification methods are preferred. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate the condensation of carboxylic acids and alcohols under gentle conditions. These reactions allow for the introduction of ester functionalities, which can modulate properties like solubility and bioavailability.

Solid-Phase Synthesis Techniques for 2,4-Diaminoquinazolines

Solid-phase synthesis is a highly efficient strategy for the preparation of libraries of 2,4-diaminoquinazolines for high-throughput screening. Several methods have been developed for this purpose.

One prominent method employs a traceless linker approach. The synthesis begins with an acyl isothiocyanate resin. This resin undergoes sequential condensation with a 2-aminobenzonitrile building block, followed by reaction with a diverse range of amines. The final step involves a cleavage and cyclization cascade that releases the desired 2,4-diaminoquinazoline from the solid support, leaving no trace of the linker in the final product.

An alternative solid-phase strategy starts with a polymer-bound amine. This support-bound amine is reacted with a 2,4-dichloroquinazoline, typically leading to substitution at the more reactive C-4 position. The remaining chlorine at C-2 is then displaced by a second, solution-phase amine. Finally, the 2,4-diaminoquinazoline product is cleaved from the resin, often using trifluoroacetic acid (TFA). This method also allows for the generation of diverse libraries by varying the amine used in the second displacement step.

Cascade and One-Pot Synthetic Procedures

A prominent one-pot strategy involves the tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization. organic-chemistry.orgacs.orgnih.gov This approach has been successfully employed for the synthesis of a variety of N4-substituted 2,4-diaminoquinazolines. acs.org The process typically starts from a 2-nitrobenzaldehyde, which undergoes cyanoimidation to form a methyl N-cyano-2-nitrobenzimidate intermediate. nih.gov This intermediate is then subjected to a one-pot reaction with a primary amine in the presence of an iron-hydrochloric acid system. acs.org The reaction proceeds through condensation of the amine with the cyanoimidate, followed by the iron-catalyzed reduction of the nitro group and subsequent intramolecular cyclization to afford the desired 2,4-diaminoquinazoline. acs.org

This methodology is notable for its tolerance of various functional groups on both the amine and the initial benzaldehyde, allowing for the synthesis of a diverse library of derivatives. acs.org Furthermore, the cascade process can be extended to produce more complex fused heterocyclic systems in a one-pot procedure through a subsequent intramolecular N-alkylation. acs.orgnih.gov

Another effective one-pot method utilizes a copper-catalyzed reaction of substituted 2-bromobenzonitriles with guanidine. organic-chemistry.org This approach provides an economical and practical route to 2,4-diaminoquinazoline derivatives. organic-chemistry.org The reaction is typically catalyzed by copper(I) iodide (CuI) with a ligand such as N,N'-dimethylethylenediamine (DMEDA) and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). organic-chemistry.org This process involves an initial Ullmann-type coupling followed by an intramolecular nucleophilic attack to form the quinazoline ring system. organic-chemistry.org

The following tables summarize key findings from research on these efficient synthetic procedures.

Table 1: One-Pot Synthesis of N4-Substituted 2,4-Diaminoquinazolines via Cascade Reductive Cyclization acs.org

Starting AmineProductYield (%)
CyclopropylamineN4-cyclopropylquinazolin-2,4-diamine81
CyclohexylamineN4-cyclohexylquinazolin-2,4-diamine85
BenzylamineN4-benzylquinazolin-2,4-diamine83
4-MethoxybenzylamineN4-(4-methoxybenzyl)quinazolin-2,4-diamine80
FurfurylamineN4-(furan-2-ylmethyl)quinazolin-2,4-diamine78
Reaction Conditions: Methyl N-cyano-2-nitrobenzimidate, amine, Fe/HCl, MeOH, reflux. acs.org

Table 2: Copper-Catalyzed One-Pot Synthesis of 2,4-Diaminoquinazoline Derivatives organic-chemistry.org

2-Bromobenzonitrile SubstituentProductReaction Time (h)Yield (%)
4,5-dimethoxy6,7-dimethoxy-2,4-diaminoquinazoline1282
5-acetyl6-acetyl-2,4-diaminoquinazoline385
4-fluoro7-fluoro-2,4-diaminoquinazoline1075
H2,4-diaminoquinazoline1088
Reaction Conditions: Substituted 2-bromobenzonitrile, guanidine, CuI, DMEDA, K2CO3, DMF, 80 °C. organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of 2,4 Diaminoquinazoline 6 Carbaldehyde

Reactivity of the Carbaldehyde Functional Group at C-6

The carbaldehyde (or formyl) group, -CHO, is a classic electrophilic center due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org This electrophilicity is the primary driver of its reactivity, making it a key site for molecular modification.

The most fundamental reaction of a carbaldehyde group is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This reaction transforms the carbon's hybridization from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com A prominent example of this reactivity is the formation of Schiff bases (or imines).

Schiff bases are typically formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde. wjpsonline.comnih.govdergipark.org.tr The reaction is generally catalyzed by either acid or base. wjpsonline.com Under mildly acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by the amine. libretexts.org The subsequent dehydration of the resulting carbinolamine intermediate, which is often the rate-determining step, yields the stable imine product. wjpsonline.com The aldehyde at the C-6 position of 2,4-diaminoquinazoline-6-carbaldehyde is expected to readily undergo this transformation with various primary amines to yield the corresponding Schiff base derivatives. researchgate.netmdpi.com

Table 1: General Mechanism of Schiff Base Formation

StepDescription
1 Nucleophilic attack of the primary amine on the electrophilic carbonyl carbon.
2 Proton transfer to form a neutral carbinolamine intermediate.
3 Protonation of the hydroxyl group of the carbinolamine.
4 Elimination of a water molecule to form a resonance-stabilized iminium ion.
5 Deprotonation to yield the final Schiff base (imine).
This table describes the general, acid-catalyzed mechanism for Schiff base formation. pressbooks.pub

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: The carbaldehyde group at C-6 can be oxidized to the corresponding carboxylic acid (2,4-diaminoquinazoline-6-carboxylic acid). This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol ( (2,4-diaminoquinazolin-6-yl)methanol). This is typically accomplished using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol provides a new site for further functionalization, for example, through esterification or etherification.

Condensation reactions involving the C-6 carbaldehyde group are a broad and important class of transformations. Schiff base formation is a specific type of condensation reaction. wjpsonline.com Other examples include reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in Knoevenagel condensations. These reactions, typically base-catalyzed, involve the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde carbon. Subsequent elimination of water yields a new carbon-carbon double bond, extending the conjugation of the system.

Reactivity of the 2,4-Diaminoquinazoline Core

The quinazoline (B50416) ring is an aromatic heterocyclic system. The presence of two strongly electron-donating amino groups at the C-2 and C-4 positions significantly activates the ring system towards certain reactions, particularly electrophilic attack.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.commasterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring.

In this compound, the substituents present a classic case of competing directing effects:

Amino Groups (-NH₂): The amino groups at C-2 and C-4 are powerful activating, ortho-, para- directing groups due to the resonance donation of their lone pair of electrons into the aromatic system. ulisboa.pt

Carbaldehyde Group (-CHO): The aldehyde group at C-6 is a deactivating, meta- directing group because it withdraws electron density from the ring through resonance and induction.

Considering the available positions on the benzene (B151609) portion of the quinazoline ring (C-5, C-7, and C-8), the regioselectivity of an EAS reaction like nitration can be predicted. The amino groups strongly activate the ortho and para positions relative to themselves. The C-4 amino group activates C-5, while the C-2 amino group's influence extends throughout the heterocyclic and benzene rings. The C-6 aldehyde group deactivates the ring but directs incoming electrophiles to the meta positions (C-5 and C-7).

The powerful activating nature of the amino groups is expected to dominate the directing effects. Therefore, electrophilic attack is most likely to occur at the positions most activated by the amino groups and least deactivated by the aldehyde. The C-5 and C-7 positions are both ortho or para to the activating amino groups and meta to the deactivating aldehyde group. However, the C-5 position is directly adjacent to the C-4 amino group, making it a highly probable site for substitution. The C-7 position is also activated. The final product distribution in a reaction like nitration would depend on the specific reaction conditions, but substitution at C-5 and/or C-7 is the most anticipated outcome. ulisboa.ptnih.govfrontiersin.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionInfluence of 2,4-Diamino GroupsInfluence of 6-Carbaldehyde GroupPredicted Reactivity
C-5 Activating (ortho to C-4)Activating (meta to C-6)Highly Favored
C-7 Activating (para to C-4)Activating (meta to C-6)Favored
C-8 Activating (meta to C-4)Deactivating (ortho to C-6)Disfavored

The amino groups at the C-2 and C-4 positions are nucleophilic due to the lone pair of electrons on the nitrogen atoms. This allows them to participate in a variety of reactions, including acylation and alkylation.

Acylation: These amino groups can react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction can be used as a protecting group strategy, as the resulting amide is less nucleophilic and less activating towards the aromatic ring than the original amine. libretexts.org

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atoms, modifying the steric and electronic properties of the molecule. uw.edu It is a common strategy for building more complex molecular architectures based on the quinazoline scaffold. organic-chemistry.orgnih.gov

The relative reactivity of the C-2 and C-4 amino groups can differ. In related systems like 2,4-dichloroquinazoline (B46505), nucleophilic substitution occurs preferentially at the C-4 position. nih.govmdpi.com While this involves a different mechanism (nucleophilic aromatic substitution rather than direct reaction of an amino group), it highlights that the electronic environments of the C-2 and C-4 positions are distinct, which could lead to regioselectivity in reactions like acylation or alkylation.

Heterocyclic Ring Opening and Re-closing Mechanisms

While the quinazoline core is generally stable, under certain conditions, the heterocyclic pyrimidine (B1678525) ring can undergo ring-opening and subsequent re-closing reactions. These transformations are often observed in the hydrolysis of fused tricyclic quinazoline systems, which can be conceptually related to derivatives of this compound.

Research into the synthesis of tricyclic quinazolines has shown that these molecules, when subjected to acidic or basic hydrolysis, can lead to the formation of quinazolinones through ring-opening/ring-closing cascade mechanisms. wikipedia.orgwikipedia.org For instance, a tricyclic system formed by an additional ring fused to the N1 and C2 positions of the quinazoline could theoretically be cleaved.

In a hypothetical scenario involving a derivative of this compound, where the aldehyde has been transformed and integrated into a new fused ring, similar ring-opening reactions could be envisaged. The initial step would likely involve the protonation or deprotonation of one of the nitrogen atoms in the quinazoline ring, facilitating nucleophilic attack, potentially by water or hydroxide (B78521) ions. This would lead to the cleavage of a C-N bond within the pyrimidine ring, forming an intermediate. Subsequent intramolecular reactions, driven by the proximity of other functional groups, could then lead to the formation of a new heterocyclic structure. The specific pathway and the final product would be highly dependent on the reaction conditions and the nature of the substituents on the quinazoline core.

Table 1: Plausible Intermediates in the Hydrolytic Ring Opening of a Fused Quinazoline System

Intermediate StageDescriptionKey Bonds Formed/Broken
Initial Protonation Protonation of a ring nitrogen (e.g., N1 or N3) under acidic conditions.N-H bond formation.
Nucleophilic Attack Attack of a water molecule on a carbon atom of the pyrimidine ring.C-O bond formation.
Ring Opening Cleavage of a C-N bond in the pyrimidine ring.C-N bond cleavage.
Intramolecular Recyclization Attack of a terminal amino or other nucleophilic group onto another part of the molecule.New C-N or C-O bond formation.
Final Product Formation of a rearranged heterocyclic system, such as a quinazolinone.Aromatization or stabilization of the new ring system.

Regioselectivity and Chemoselectivity in Derivatization

When derivatizing a multifunctional molecule like this compound, controlling the regioselectivity and chemoselectivity is of paramount importance. The molecule presents several reactive sites: the two amino groups at positions 2 and 4, the aldehyde group at position 6, and the quinazoline ring itself, which can undergo electrophilic substitution.

The amino groups at C2 and C4 exhibit different nucleophilicities. The regioselectivity of reactions at these positions is well-documented in the synthesis of 2,4-diaminoquinazoline derivatives starting from 2,4-dichloroquinazolines. bohrium.comnih.gov It is consistently observed that nucleophilic attack by amines occurs preferentially at the C4 position. This is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon, making it more susceptible to nucleophilic attack. bohrium.com This inherent regioselectivity can be exploited to selectively functionalize the C4-amino group while leaving the C2-amino group untouched, or vice versa by employing protecting group strategies.

Chemoselectivity becomes crucial when considering reactions that could potentially involve both the amino groups and the aldehyde. For example, in a reductive amination reaction, it is possible to selectively react the aldehyde with an external amine in the presence of a reducing agent, without affecting the amino groups on the quinazoline ring, by careful choice of the reducing agent and reaction conditions. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120), which is generally mild enough not to reduce the quinazoline ring or other functional groups.

Conversely, the amino groups can be selectively acylated or sulfonylated in the presence of the aldehyde group. The high nucleophilicity of the amino groups makes them readily reactive with acylating or sulfonylating agents, while the aldehyde remains unaffected under these conditions.

The aldehyde group itself can undergo a variety of chemoselective transformations. It can be oxidized to a carboxylic acid using mild oxidizing agents, reduced to an alcohol with reducing agents like sodium borohydride, or converted into an imine by reaction with primary amines. The choice of reagent and reaction conditions will determine the outcome of the reaction, allowing for the selective modification of the aldehyde group without altering the diaminopyrimidine core.

Table 3: Selective Derivatization of this compound

Reagent/ConditionTarget SiteProduct Type
Nucleophilic amine (e.g., R-NH2)C4-position (on a 2,4-dichloro precursor)N4-substituted 2-chloro-quinazoline
Acyl chloride (e.g., R-COCl)C2- and/or C4-amino groupsN-acylated derivative
Mild oxidizing agent (e.g., Ag2O)C6-aldehyde2,4-Diaminoquinazoline-6-carboxylic acid
Reducing agent (e.g., NaBH4)C6-aldehyde(2,4-Diaminoquinazolin-6-yl)methanol
Primary amine and reducing agentC6-aldehydeN-substituted (2,4-diaminoquinazolin-6-yl)methanamine

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2,4 Diaminoquinazoline 6 Carbaldehyde Analogues

Influence of Substituents on the Quinazoline (B50416) Ring and its Amino Groups

The biological activity of 2,4-diaminoquinazoline derivatives is profoundly influenced by the nature and position of substituents on the quinazoline ring and its amino moieties. These modifications can alter the molecule's affinity for its biological target, as well as its pharmacokinetic properties.

Positional Effects of Functional Groups (e.g., C-2, C-4, C-6)

Systematic structural modifications have revealed that the substituents at the C-2, C-4, and C-6 positions of the quinazoline ring are key determinants of biological activity.

The C-2 position often accommodates a variety of cyclic and acyclic amines. For instance, in a series of anti-tubercular 2,4-diaminoquinazolines, a piperidine (B6355638) group at the C-2 position was identified as a crucial element for potency. nih.govresearchgate.net Further studies on anticancer agents have shown that the introduction of an arylamino moiety at the C-2 position can significantly enhance the binding ability of these compounds to target receptors like EGFR tyrosine kinase through the formation of hydrogen bonds. semanticscholar.orgresearchgate.net

The C-4 position is also critical for activity. The presence of a benzylic amine at this position has been shown to be a key determinant for the anti-tubercular activity of the 2,4-diaminoquinazoline series. nih.gov In the context of anticancer activity, the nature of the substituent at C-4 can modulate the compound's efficacy. For example, the substitution of a simple alkyl amino side chain at this position can influence the antiproliferative properties of the molecule. semanticscholar.orgresearchgate.net

The C-6 position of the quinazoline ring is a key site for modification to modulate biological activity. Studies on 2,4,6-trisubstituted quinazolines have indicated that certain substituents at this position can be detrimental to activity; for example, an iodo-group at C-6 was found to decrease antimicrobial activity. arabjchem.org Conversely, other substitutions at the C-6 position have been shown to be beneficial. For instance, a series of 6-substituted 2,4-diaminoquinazolines were evaluated for their antimalarial activity against Plasmodium falciparum. The nature of the substituent at the C-6 position had a significant impact on their inhibitory concentrations (IC50), as detailed in the table below.

Table 1: Antimalarial Activity of 6-Substituted 2,4-Diaminoquinazoline Analogues

CompoundC-6 SubstituentIC50 (nM) against P. falciparum
1 -NHCH₂-(2,5-dimethoxybenzene)9
2 -NHCH₂-(benzene)28
3 -N(CH₃)CH₂-(benzene)120
4 -NHCH₂-(4-methoxybenzene)25
5 -NH-(2,5-dimethoxybenzene)1410

This table is based on data from a study on the in vitro activities of 2,4-diaminoquinazoline derivatives against Plasmodium falciparum.

Impact of Lipophilicity on Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug molecule. In the context of 2,4-diaminoquinazoline analogues, modulating lipophilicity is a key strategy to optimize their biological activity.

Role of Hydrogen Bonding Donors/Acceptors

Hydrogen bonding plays a pivotal role in the interaction between a ligand and its biological target. The amino groups at the C-2 and C-4 positions of the quinazoline ring are potent hydrogen bond donors, which can form crucial interactions with amino acid residues in the active site of an enzyme or receptor. semanticscholar.orgresearchgate.net

The N-1 and N-3 atoms of the quinazoline ring can also act as hydrogen bond acceptors. Studies on anti-tubercular 2,4-diaminoquinazolines have highlighted that the N-1 atom is a key activity determinant, likely due to its involvement in hydrogen bonding within the target's active site, while the N-3 atom is not. nih.gov The ability to form these specific hydrogen bonds can significantly contribute to the binding affinity and selectivity of the compound. The introduction of substituents that can act as additional hydrogen bond donors or acceptors can further enhance these interactions and improve biological efficacy. nih.gov

Modulation of the 6-Carbaldehyde Group and its Derivatives on Biological Efficacy

The presence of a carbaldehyde group at the C-6 position introduces a reactive and versatile handle for further chemical modification. The electronic and steric properties of this group and its derivatives can profoundly impact the biological activity of the parent molecule.

Analogues with Modified or Replaced Carbaldehyde Functionality

The aldehyde functionality at the C-6 position is a chemically reactive group that can be readily converted into a variety of other functional groups, leading to a diverse range of analogues. For example, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an oxime, hydrazone, or other imine derivatives. mdpi.com

Steric and Electronic Effects of Substituents Adjacent to the Carbaldehyde

The steric and electronic effects of substituents in the vicinity of the 6-carbaldehyde group can influence its reactivity and its interaction with a biological target. Bulky substituents adjacent to the aldehyde may hinder its ability to form interactions within a binding pocket. nih.gov

Electron-donating or electron-withdrawing groups on the quinazoline ring will affect the electrophilicity of the carbaldehyde carbon. nih.govchim.it An increase in the electron-withdrawing character of the ring system would make the aldehyde more susceptible to nucleophilic attack, which could be a factor in both its mechanism of action and its metabolic stability. Conversely, electron-donating groups would decrease its reactivity. Understanding these electronic and steric influences is critical for the rational design of more potent and selective 2,4-diaminoquinazoline-6-carbaldehyde analogues. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can be a critical factor in determining its interaction with a biological target. In the context of 2,4-diaminoquinazoline analogues, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with significantly different biological activities. Research into these analogues has highlighted that the specific spatial orientation of substituents can be pivotal for potent and selective target engagement.

A notable example of stereochemical importance is found in a series of 2,4-diaminoquinazoline derivatives designed as Toll-Like-Receptor 8 (TLR8) agonists. A patent for these compounds specifies that when the substituent at the 4-position amine is a C3-8 alkyl group containing a chiral carbon, the (R)-configuration at that carbon is required for the claimed biological activity. umich.edu This stipulation underscores that the precise stereochemical conformation is essential for the molecule to fit optimally into the TLR8 binding site and elicit an agonistic response. umich.edu The preference for the (R)-isomer over the (S)-isomer suggests a highly specific three-point interaction with the receptor, where any deviation in the spatial arrangement of the substituent diminishes or ablates activity.

Stereocenter PositionPreferred ConfigurationBiological TargetImplication for Activity
Carbon of R¹ substituent on C4-amino(R)-configurationToll-Like-Receptor 8 (TLR8)The (R)-configuration is specified as essential for potent agonistic activity, indicating a strict stereospecific binding requirement at the receptor site. umich.edu
C4 position of the quinazoline ringNot specifiedNot applicableThe substituent at this position can introduce a chiral center, and its configuration (R or S) can be a critical determinant of biological activity. umich.edu

Identification of Key Pharmacophoric Features within the 2,4-Diaminoquinazoline Scaffold

A pharmacophore is defined as the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a biological target. nih.gov For the 2,4-diaminoquinazoline scaffold, which is recognized as a privileged structure in medicinal chemistry, several key pharmacophoric features have been identified through extensive structure-activity relationship (SAR) studies. researchgate.net These features are crucial for the diverse biological activities exhibited by this class of compounds, including anticancer and antimicrobial effects. nih.govnih.gov

Systematic evaluation of different segments of the 2,4-diaminoquinazoline molecule has revealed several critical determinants for its biological activity. nih.gov

The Quinazoline Core and N-1 Atom: The quinazoline ring itself serves as the fundamental scaffold. The nitrogen atom at position 1 (N-1) is a key activity determinant. nih.gov It is often protonated at physiological pH, allowing it to form a crucial salt bridge or electrostatic interaction with a nucleophilic site (like an aspartate residue) in the target protein. researchgate.net In contrast, the N-3 nitrogen appears to be less critical for binding in many cases. nih.gov

The C2-Position Substituent: The group at the C2 position plays a significant role in modulating potency and selectivity. For instance, in a series of anti-tubercular agents, a piperidine ring at the C2-position was identified as a key feature for activity. nih.gov Other studies have shown that introducing an aryl amino moiety at this position can enhance binding affinity, likely through additional hydrogen bonding interactions with the target receptor. semanticscholar.org

The C4-Amino Group: The amino group at the C4 position is a cornerstone of the pharmacophore and is considered a critical determinant of activity. nih.gov Modifications to the substituent on this exocyclic amine have profound effects on potency. For example, SAR studies on anti-tubercular compounds highlighted the importance of a benzylic amine at this position. nih.gov

The Benzenoid Ring (C5-C8): Substitutions on the benzene (B151609) portion of the quinazoline ring are vital for tuning the activity profile. In a series of anticancer agents targeting four human cancer cell lines, a nitro group at the para-position (4-NO2) of a phenyl ring attached to the C2-amino group resulted in the highest inhibitory effects compared to other substitutions. researchgate.net This suggests that the electronic properties and placement of substituents on peripheral aromatic rings are crucial for activity. researchgate.net

The following table summarizes the impact of various substitutions on the anticancer activity of a series of 2-anilino-4-alkylaminoquinazoline derivatives against the MCF-7 (breast adenocarcinoma) cell line.

CompoundR (Substituent at C4-NH)Ar (Substituent at C2-NH)IC₅₀ (µg/mL) against MCF-7
4a -(CH₂)₂OH-C₆H₅34.4
4b -(CH₂)₂OH-C₆H₄(3-NO₂)20.1
4c -(CH₂)₂OH-C₆H₄(4-NO₂)9.1
5a -(CH₂)₃OH-C₆H₅39.2
5b -(CH₂)₃OH-C₆H₄(4-NO₂)10.2
5-FU (Reference) Not ApplicableNot Applicable5.4
Data sourced from a study on potential antitumor agents. researchgate.net

Molecular Mechanisms of Action of 2,4 Diaminoquinazoline 6 Carbaldehyde and Analogues: in Vitro and Pre Clinical Studies

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) Inhibition (e.g., Human, Pneumocystis carinii, Toxoplasma gondii, Bacterial DHFR)

The enzyme Dihydrofolate Reductase (DHFR) is a well-established therapeutic target for antimicrobial and anticancer agents due to its crucial role in the synthesis of nucleic acid precursors. acs.org The 2,4-diaminoquinazoline structure is a classic antifolate pharmacophore, and its derivatives have been developed as potent inhibitors of DHFR from various species. researchgate.net

Research into N9-substituted 2,4-diaminoquinazolines, which are analogues of 2,4,6-triaminoquinazoline (B80964), has demonstrated potent inhibitory activity against DHFR from the opportunistic pathogens Pneumocystis carinii (pcDHFR) and Toxoplasma gondii (tgDHFR). nih.goveurekaselect.complos.org In one study, analogues were synthesized starting from 2,4-diamino-6-nitroquinazoline, which was reduced to 2,4,6-triaminoquinazoline and then modified. nih.govjddtonline.info It was found that N9-alkylation significantly impacted potency. For instance, an N9-ethyl substituted analogue with a 2,5-dimethoxybenzylamino side chain (a close analogue of the core compound) was highly potent, with IC₅₀ values of 9.9 nM against pcDHFR and 3.7 nM against tgDHFR. nih.govjddtonline.info This represented a nine-fold and eight-fold increase in potency against pcDHFR and tgDHFR, respectively, compared to its N9-methyl counterpart. eurekaselect.comjddtonline.info The α-naphthyl analogue was identified as the most potent against pcDHFR, suggesting the enzyme's active site can accommodate larger side chains. nih.gov

Studies on human DHFR (hDHFR) have also shown that simple 5-substituted or 5,6-disubstituted-2,4-diaminoquinazolines can act as potent inhibitors. nih.gov In the context of bacterial DHFR, structurally related 2,4-diaminopyrimidine-based inhibitors have been evaluated against Bacillus anthracis and Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values in the 0.125–8 µg/mL range. ekb.egtandfonline.com These findings underscore the versatility of the diamino-heterocycle scaffold in targeting DHFR across different species.

Table 1: DHFR Inhibition by 2,4-Diaminoquinazoline Analogues

Compound AnalogueTarget EnzymeInhibition (IC₅₀)Reference
N9-Ethyl-2,5-dimethoxybenzylamino-quinazolineP. carinii DHFR9.9 nM nih.gov, jddtonline.info
N9-Ethyl-2,5-dimethoxybenzylamino-quinazolineT. gondii DHFR3.7 nM nih.gov, jddtonline.info
N9-Ethyl-α-naphthyl-quinazolineP. carinii DHFR2.5 nM nih.gov
N9-Methyl-α-naphthyl-quinazolineP. carinii DHFR17 nM nih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. eurekaselect.comscialert.net It is a validated target for treating hyperuricemia and gout. ekb.eg Several studies have identified quinazoline (B50416) derivatives as effective XO inhibitors.

A study focused on quinazolin-2,4,6-triamine derivatives, which are structurally very similar to the core compound of this article, identified them as potent non-purine XO inhibitors. nih.gov One derivative, designated B1, demonstrated an IC₅₀ value of 1.56 µM against bovine xanthine oxidase, which was more potent than the standard drug allopurinol (B61711) (IC₅₀ = 6.99 µM). nih.gov In another investigation, a series of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized and evaluated. eurekaselect.com Two of the most active compounds showed significant XO inhibitory activity with IC₅₀ values of 39.90 µM and 33.68 µM, respectively, and kinetic studies indicated a non-competitive mode of inhibition. eurekaselect.com Similarly, other 2-thio-4-oxo-quinazoline derivatives were found to be competitive inhibitors of XO with inhibitor constants (Ki) in the micromolar range (90-1200 µM). scialert.net

Table 2: Xanthine Oxidase Inhibition by Quinazoline Derivatives

Compound SeriesInhibitionInhibition TypeReference
Quinazolin-2,4,6-triamine derivative (B1)IC₅₀ = 1.56 µMNot Specified nih.gov
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Compound 17)IC₅₀ = 33.68 µMNon-competitive eurekaselect.com
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Compound 5)IC₅₀ = 39.90 µMNon-competitive eurekaselect.com
2-Thio-4-oxo-quinazoline derivativesKi = 90-1200 µMCompetitive scialert.net

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a critical enzyme that functions in both the citric acid cycle and the electron transport chain. acs.org Recent research has uncovered the potential of quinazoline derivatives as SDH inhibitors, particularly in the context of agricultural fungicides.

A series of novel quinazolinone-2-carbohydrazide derivatives were designed and shown to have potent inhibitory activity against fungal SDH. acs.org The most promising compound, E23, displayed an IC₅₀ of 11.76 µM against SDH from the plant pathogen Rhizoctonia solani. acs.org In a separate study, new benzohydrazide (B10538) derivatives featuring a 4-aminoquinazoline moiety were also developed as SDH inhibitors. nih.gov Compound A6 from this series effectively inhibited SDH from R. solani with an IC₅₀ of 11.02 µM, and molecular docking suggested strong interactions with key residues in the enzyme's active site. nih.gov Furthermore, novel 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives have demonstrated excellent performance as SDH inhibitors, with IC₅₀ values significantly superior to the control fungicide fluquinconazole. nih.gov There is also evidence linking 2,4-diaminoquinazoline to the downregulation of SDH genes in bacteria, which inhibits swarming motility. nih.gov

Table 3: Succinate Dehydrogenase Inhibition by Quinazoline Derivatives

Compound SeriesTarget EnzymeInhibition (IC₅₀)Reference
Benzohydrazide with 4-aminoquinazoline (A6)R. solani SDH11.02 µM nih.gov
Quinazolinone-2-carbohydrazide (E23)R. solani SDH11.76 µM acs.org
5,6-dihydrobenzo[h]quinazoline (8e)Fungal SDH0.218 µg/mL nih.gov
5,6-dihydrobenzo[h]quinazoline (8q)Fungal SDH0.304 µg/mL nih.gov

Cholinesterase Inhibition

Inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. jddtonline.infomdpi.com The quinazoline scaffold has been actively explored for this purpose. mdpi.comdergipark.org.tr

Several studies have highlighted 2,4-disubstituted quinazoline derivatives as promising cholinesterase inhibitors. mdpi.comdergipark.org.tr For example, a series of novel spiro-pyrazolo[1,5-c]quinazolines were synthesized, with the most potent compound exhibiting moderate AChE inhibitory activity with an IC₅₀ value of 84 µM. nih.gov Other work on spiroquinazolinone derivatives also revealed moderate anti-AChE activity, with IC₅₀ values ranging from 14.256 µM to 46.675 µM. semanticscholar.org A comprehensive review on the subject noted that quinazoline derivatives have been a focus for developing multi-target-directed ligands for Alzheimer's, combining cholinesterase inhibition with other activities like anti-amyloid aggregation. mdpi.com

Table 4: Acetylcholinesterase (AChE) Inhibition by Quinazoline Derivatives

Compound SeriesInhibition (IC₅₀)Reference
Spiroquinazolinone derivative (4b)14.256 µM semanticscholar.org
Spiroquinazolinone derivative (5c)>14.256 µM semanticscholar.org
Spiro-pyrazolo[1,5-c]quinazoline (5f)84 µM nih.gov

Tyrosine Kinase Inhibition (e.g., EGFR, Her2)

The inhibition of protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), is a cornerstone of modern cancer therapy. nih.govplos.org The 4-anilinoquinazoline (B1210976) scaffold, a close analogue of 2,4-diaminoquinazoline, is the basis for several approved anticancer drugs. nih.govresearchgate.net

Research has demonstrated that 6-substituted 4-anilinoquinazolines are potent dual inhibitors of EGFR and HER2. nih.govplos.org In one study, a series of these compounds showed IC₅₀ values in the nanomolar range against both kinases. nih.gov Another study on 6-salicyl-4-anilinoquinazoline derivatives identified a compound (21) with potent dual EGFR/HER2 inhibitory activity, having IC₅₀ values of 0.12 µM and 0.096 µM, respectively, comparable to the approved drugs Erlotinib and Lapatinib. nih.gov Similarly, aryl 2-imino-1,2-dihydropyridine derivatives attached to a 6,7-dimethoxyquinazoline (B1622564) core also displayed potent inhibition, with IC₅₀ values as low as 1.94 µM for EGFR and 1.04 µM for HER2. tandfonline.com Molecular modeling consistently shows these inhibitors binding to the ATP-binding site of the kinases. nih.govplos.org

Table 5: EGFR/HER2 Tyrosine Kinase Inhibition by 4-Anilinoquinazoline Derivatives

Compound SeriesTarget KinaseInhibition (IC₅₀)Reference
6-Salicyl-4-anilinoquinazoline (Cmpd 21)EGFR0.12 µM nih.gov
6-Salicyl-4-anilinoquinazoline (Cmpd 21)HER20.096 µM nih.gov
4-Anilino-6,7-dimethoxyquinazoline (Cmpd 5e)EGFR1.94 µM tandfonline.com
4-Anilino-6,7-dimethoxyquinazoline (Cmpd 5e)HER21.04 µM tandfonline.com

Cysteine Protease Inhibition

Cysteine proteases are essential enzymes for the survival of various parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease), and are also involved in viral replication, as seen with the SARS-CoV-2 main protease (Mpro). ufmg.brsciensage.infonih.gov The presence of an aldehyde group in the core compound 2,4-Diaminoquinazoline-6-carbaldehyde is significant, as peptide aldehydes are known to be potent, reversible inhibitors of cysteine proteases.

The quinazoline scaffold itself has been identified as a promising framework for developing cysteine protease inhibitors. Quinazolin-4-one derivatives have been discovered as non-covalent inhibitors of SARS-CoV-2 Mpro, with one compound exhibiting an IC₅₀ of 85 nM. nih.gov In the context of parasitic diseases, N⁴-benzyl-N²-phenylquinazoline-2,4-diamine derivatives have been explored as inhibitors of cruzain, the major cysteine protease of T. cruzi. researchgate.net Additionally, quinazoline-chalcone hybrids have been investigated through molecular docking as potential inhibitors of falcipain-2, a cysteine protease from the malaria parasite Plasmodium falciparum. sciensage.info Other studies have successfully developed quinazoline derivatives as inhibitors of cathepsins B and H, which are human cysteine proteases, with some compounds showing inhibition constants in the nanomolar range. researchgate.net

Receptor Modulation and Signaling Pathway Interference

Toll-like Receptor (TLR) Agonism (e.g., TLR7, TLR8)

A novel series of 2,4-diaminoquinazolines has been identified as potent dual agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). nih.gov These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering immune responses. Agonism of TLR7 and TLR8 is a promising strategy for the treatment of viral infections like Hepatitis B. nih.govresearchgate.net

Optimization of the 2,4-diaminoquinazoline scaffold has led to the development of compounds with varying selectivity. For instance, the stereochemistry of an amino alcohol substituent was found to dictate the selectivity between TLR7 and TLR8, with the (R)-isomer favoring TLR8 agonism. nih.gov Further lead optimization resulted in the identification of (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexanol as a potent dual agonist. nih.gov Another study described the discovery of selective 2,4-diaminoquinazoline TLR7 agonists, highlighting a compound that acts as an orally available endogenous interferon (IFN-α) inducer in mice. nih.gov The ability of these compounds to modulate the immune system through TLR agonism underscores their potential in anti-infective therapies. nih.govnih.gov

Heat Shock Protein 90 (Hsp90) Inhibition and Client Protein Degradation

Derivatives of 2,4-diaminoquinazoline have been designed and evaluated as inhibitors of Heat Shock Protein 90 (Hsp90). researchgate.netnih.gov Hsp90 is a molecular chaperone essential for the stability and function of numerous signaling proteins, many of which are implicated in cancer progression and are referred to as "client proteins". researchgate.netcornell.eduatlasgeneticsoncology.org Inhibition of Hsp90's ATPase activity disrupts its function, leading to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway. cornell.eduatlasgeneticsoncology.org

This mechanism offers a powerful anti-cancer strategy by simultaneously targeting multiple oncogenic pathways. cornell.edu Key Hsp90 client proteins include HER2, Akt, and Raf-1. researchgate.netatlasgeneticsoncology.orgnih.gov Studies have shown that treatment with 2,4-diaminoquinazoline-based Hsp90 inhibitors leads to the degradation of sensitive client proteins like HER2. researchgate.netnih.govnih.gov The degradation of these proteins disrupts critical cancer-promoting signals, thereby inhibiting tumor growth. nih.gov The efficacy of Hsp90 inhibition is directly correlated with the level of inhibitor occupancy on the chaperone protein. nih.gov Furthermore, inhibition of Hsp90 often leads to a compensatory upregulation of Hsp70, which can be used as a biomarker for inhibitor activity. researchgate.netnih.gov

Anti-Proliferative and Anticancer Mechanisms (In Vitro Models)

Inhibition of Cancer Cell Growth in Monolayer and 3D Culture Systems

Numerous studies have demonstrated the significant anti-proliferative activities of 2,4-diaminoquinazoline derivatives in various in vitro cancer models. nih.govumich.edusemanticscholar.orgresearchgate.net These compounds have been shown to effectively inhibit the growth of cancer cells in both traditional monolayer cultures and more complex 3D culture systems. nih.govumich.edu The anti-proliferative effects are often mediated through the induction of cell cycle arrest and apoptosis. nih.gov For example, certain 4-aminoquinazoline derivatives have been found to cause G1 cell cycle arrest and trigger the mitochondrial-dependent apoptotic pathway. nih.gov The cytotoxic activity of these compounds highlights their potential as anti-cancer agents. semanticscholar.orgresearchgate.net

Specificity against Various Cancer Cell Lines (e.g., DU-145, HT-29, HCT-116, A375P, MCF-7)

The anti-proliferative effects of 2,4-diaminoquinazoline analogues have been evaluated against a broad panel of human cancer cell lines, demonstrating a wide spectrum of activity. researchgate.netnih.gov Cell lines against which these compounds have shown significant inhibitory effects include:

DU-145 (prostate cancer) researchgate.netnih.gov

HT-29 (colon cancer) researchgate.netnih.govnih.govnih.gov

HCT-116 (colon cancer) researchgate.netnih.govsemanticscholar.orgresearchgate.netnih.govnih.govresearchgate.netscispace.com

A375P (melanoma) researchgate.netnih.gov

MCF-7 (breast cancer) researchgate.netnih.govumich.edusemanticscholar.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.net

The potency of these compounds can vary depending on the specific substitutions on the quinazoline core and the genetic background of the cancer cell line. For instance, some derivatives show strong cytotoxicity against HT-29 cells, with IC50 values in the sub-micromolar range, while exhibiting more moderate activity against HCT-116 and MCF-7 cells. researchgate.net The table below summarizes the reported cytotoxic activities of various 2,4-diaminoquinazoline derivatives against different cancer cell lines.

Compound ClassCancer Cell LineObserved EffectReference
2,4-Diaminoquinazoline derivativesDU-145, HT-29, HCT-116, A375P, MCF-7Significant anti-proliferative activity researchgate.netnih.gov
2-Anilino-4-alkylaminoquinazolinesHCT-116, MCF-7, HePG-2, HFB4Promising anti-proliferative properties semanticscholar.orgresearchgate.net
4-Aminoquinazoline derivativesHCT-116, MCF-7, SK-HEP-1, SNU638, A549Potent anti-proliferative activity nih.gov
C6-substituted 2,4-diaminoquinazolinesPC-3, HCT-15, MCF-7, MDA-MB-231Antiproliferative activity umich.edu

Anti-Infective Mechanisms (In Vitro and Pre-clinical Models)

The primary anti-infective mechanism of 2,4-diaminoquinazoline compounds stems from their ability to act as agonists of TLR7 and TLR8. nih.govresearchgate.netnih.gov By activating these receptors, the compounds stimulate the innate immune system to produce a broad antiviral response. researchgate.net This is particularly relevant for the treatment of chronic viral infections, such as that caused by the Hepatitis B virus (HBV). nih.govnih.gov

In pre-clinical models, orally administered 2,4-diaminoquinazoline TLR7 agonists have been shown to induce the production of endogenous interferons, which are key signaling proteins in the antiviral response. nih.gov The development of both dual TLR7/8 agonists and selective TLR7 agonists provides a range of tools to modulate the immune response against infectious agents. nih.govnih.gov Furthermore, some quinazoline derivatives have been investigated as antifolates, which can inhibit the growth of methotrexate-resistant cells, suggesting a potential role in overcoming drug resistance in infectious contexts, although this is a less direct anti-infective mechanism. nih.gov

Antibacterial Activity

Derivatives of 2,4-diaminoquinazoline have demonstrated significant antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The primary mechanism often involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. nih.gov

A series of N²,N⁴-disubstituted quinazoline-2,4-diamines have been synthesized and shown to possess potent antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA). acs.org These compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. acs.org Further studies on these N²,N⁴-disubstituted derivatives revealed strong antibacterial effects against the Gram-negative pathogen Acinetobacter baumannii, particularly when the 6-position of the quinazoline ring was substituted with a halide or an alkyl group. nih.gov Some of these optimized compounds displayed MICs ranging from 0.5 to 30 μM against various A. baumannii strains. nih.gov

In another study, N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives were tested against several bacterial strains. One of the lead compounds demonstrated good activity with MICs of 3.9 µg/mL against Escherichia coli, S. aureus, and Staphylococcus epidermidis, and 7.8 µg/mL against MRSA. rsc.org Additionally, 5-substituted 2,4-diaminoquinazolines have been evaluated as inhibitors of E. coli DHFR, showing good activity, although without significant selectivity over the mammalian enzyme. nih.gov The antibacterial effects of these compounds are believed to stem from their antifolate action. nih.gov

The antimicrobial activity of 2,4-diaminoquinazolines has been reported, though their precise cellular targets were not always clearly identified. researchgate.net Some research suggests that for certain bacteria like E. coli, the chaperone protein ClpB could be a target. researchgate.net Other studies have explored 2-thio-4-amino substituted-quinazolines, which showed significant antimycobacterial activity against Mycobacterium smegmatis, with MIC values ranging from 1 to 64 µg/mL. researchgate.net

Antibacterial Activity of 2,4-Diaminoquinazoline Analogues
Compound/Derivative SeriesBacterial Strain(s)Activity/MIC ValueReference
N²,N⁴-disubstituted quinazoline-2,4-diaminesMultidrug-resistant Staphylococcus aureus (MRSA)Low micromolar range acs.org
6- or 7-substituted N²-benzyl-N⁴-methylquinazoline-2,4-diaminesMultidrug-resistant Acinetobacter baumannii0.5 to 30 μM nih.gov
N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivative (Lead compound A5)Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis3.9 µg/mL rsc.org
N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivative (Lead compound A5)MRSA7.8 µg/mL rsc.org
2-thio-4-amino substituted-quinazolinesMycobacterium smegmatis1 to 64 µg/mL researchgate.net

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. Some N²,N⁴-disubstituted quinazoline-2,4-diamines have demonstrated potent anti-biofilm activities against both Gram-positive and Gram-negative pathogens. nih.gov These compounds were found to significantly reduce biofilm formation in multiple species of rapidly growing mycobacteria. nih.gov Specifically, at their minimal inhibition concentrations, these compounds markedly diminished biofilm formation in all three tested rapidly growing mycobacteria species to between 2.9% and 20.5% relative to controls. nih.gov This suggests their potential in combating infections characterized by biofilm formation. nih.gov

Antifungal Activity against Phytopathogenic Fungi

While research on this compound itself against phytopathogenic fungi is limited, studies on related quinazoline and quinazolinone derivatives have shown promising antifungal potential. These compounds are being explored as potential fungicides to combat plant diseases that reduce crop yield and quality. acs.org For instance, certain quinazolinone derivatives have exhibited remarkable in vitro antifungal activity against a range of fungi including Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum. acs.org One particular derivative displayed IC₅₀ values of 2.46 µg/mL against S. sclerotiorum and 2.94 µg/mL against P. sasakii. acs.org The mechanism for some of these derivatives involves causing abnormal mycelial morphology, damaging organelles, and altering the permeability of fungal cell membranes. acs.org Other quinazolinone derivatives have also shown significant antifungal activity against various phytopathogenic fungi, with some demonstrating broad-spectrum effects. cabidigitallibrary.orgresearchgate.net

Antiparasitic Activity

The 2,4-diaminoquinazoline scaffold has proven to be a valuable template for the development of potent antiparasitic agents, primarily through the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme for parasite survival.

Analogues of 2,4-diaminoquinazoline have demonstrated remarkable activity against Leishmania major in vitro. nih.gov Two compounds featuring tertiary amines attached to the quinazoline ring were exceptionally potent, with 50% effective doses in the picogram per milliliter range (12 to 91 pg/ml). nih.gov These compounds showed a therapeutic index of approximately 100,000 in vitro, making them significantly more active and selective than previously tested agents in the same model. nih.gov

Against Toxoplasma gondii, another parasitic protozoan, several 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues have shown high potency. acs.org Four such compounds exhibited IC₅₀ values between 0.1 and 0.5 µM against T. gondii tachyzoites in culture, comparable to the standard clinical agent pyrimethamine. acs.org One of these analogues also demonstrated in vivo efficacy in a mouse model of T. gondii infection. acs.org

Furthermore, these compounds have been evaluated against Pneumocystis carinii. The most potent inhibitors of P. carinii DHFR included the 2,5-dimethoxybenzyl, 3,4-dimethoxybenzyl, and 3,4,5-trimethoxybenzyl analogues, with IC₅₀ values of 0.057, 0.10, and 0.091 µM, respectively. acs.org One of these compounds was found to completely suppress the growth of P. carinii trophozoites in culture. acs.org

Antiparasitic Activity of 2,4-Diaminoquinazoline Analogues
Compound/Derivative SeriesParasiteActivity/IC₅₀ ValueReference
2,4-diaminoquinazoline analogues with tertiary aminesLeishmania majorED₅₀: 12 to 91 pg/ml nih.gov
2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolinesToxoplasma gondiiIC₅₀: 0.1 - 0.5 µM acs.org
2,5-dimethoxybenzyl analoguePneumocystis carinii DHFRIC₅₀: 0.057 µM acs.org
3,4-dimethoxybenzyl analoguePneumocystis carinii DHFRIC₅₀: 0.10 µM acs.org
3,4,5-trimethoxybenzyl analoguePneumocystis carinii DHFRIC₅₀: 0.091 µM acs.org

Antiviral Activity

The 2,4-diaminoquinazoline core structure has been identified as a promising scaffold for the development of antiviral agents. A notable example is a 6-fluoro-quinazoline-2,4-diamine derivative, which was identified through in vitro screening as a potent inhibitor of the Chikungunya virus (CHIKV). nih.govnih.govresearchgate.net This compound demonstrated greater protection against CHIKV than the existing drug ribavirin. nih.govnih.govresearchgate.net Its antiviral activity was confirmed through multiple assays, showing a significant reduction in viral plaque-forming units and viral protein levels in a dose-dependent manner. nih.govnih.govresearchgate.net This derivative also showed effective inhibition of another alphavirus, the Ross River virus (RRV). nih.govnih.govresearchgate.net

In a separate line of research, a high-throughput screening assay identified a 2,4-diaminoquinazoline derivative with potent inhibitory activity against the Dengue virus (DENV), with an EC₅₀ of 0.15 µM. nih.govresearchgate.net Subsequent optimization of this lead compound resulted in a derivative with an exceptionally high antiviral potency (EC₅₀ = 2.8 nM) and a favorable pharmacokinetic profile. nih.govresearchgate.net Additionally, a 2-Methylquinazolin-4(3H)-one derivative has been shown to have significant in vitro antiviral activity against the influenza A virus, with an IC₅₀ of 23.8 μg/mL. mdpi.com

Immunomodulatory Effects

Certain 2,4-diaminoquinazoline derivatives have been found to possess immunomodulatory properties. One such compound, (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol, acts as a Toll-like receptor 7/8 (TLR7/8) agonist. researchgate.net TLR7 and TLR8 are key components of the innate immune system that recognize viral single-stranded RNA. researchgate.net This compound was shown to induce the production of proinflammatory cytokines in macrophages. researchgate.net When used as a mucosal vaccine adjuvant in a mouse model, it enhanced the production of virus-specific antibodies and increased survival rates upon viral challenge. researchgate.netjmicrobiol.or.kr

Mechanisms Related to Neurodegenerative Diseases

The quinazoline scaffold is being actively investigated for its therapeutic potential in neurodegenerative conditions like Alzheimer's disease, targeting multiple pathological pathways. mdpi.comdrugbank.comnih.gov

Inhibition of β-amyloid aggregation: One of the key pathological hallmarks of Alzheimer's is the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques. nih.gov A library of isomeric 2,4-diaminoquinazoline (DAQ) derivatives was synthesized and evaluated for their ability to inhibit Aβ aggregation. nih.gov A derivative with a 4-bromobenzyl substituent was identified as a particularly potent inhibitor of Aβ40 aggregation, with an IC₅₀ of approximately 80 nM. nih.gov Another isomer exhibited superior inhibition of Aβ42 aggregation. nih.gov These findings highlight the suitability of the DAQ ring system for developing agents that can interfere with the amyloid cascade. nih.gov

Cholinesterase inhibition: A common therapeutic strategy in Alzheimer's disease is to inhibit cholinesterase enzymes to increase acetylcholine levels in the brain. mdpi.comacs.org Quinazoline derivatives have been designed as cholinesterase inhibitors, with some showing balanced and significant inhibition against both human cholinesterase (hChE) and human β-secretase (hBACE-1). acs.org

Oxidative Stress: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. mdpi.com Some quinazoline derivatives have been found to possess antioxidant properties, which could help mitigate the neuronal damage caused by oxidative stress. mdpi.commdpi.com One study revealed the antioxidant potential of a synthesized quinazoline derivative. acs.org

Tau Protein: The hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles is another key feature of Alzheimer's disease. mdpi.comnih.gov Quinazoline derivatives are being explored as potential inhibitors of tau protein aggregation. mdpi.comnih.gov Some multifunctional compounds have been identified as potent dual inhibitors of both Aβ and tau aggregation. nih.gov

Drug Design and Optimization Strategies Based on the 2,4 Diaminoquinazoline 6 Carbaldehyde Scaffold

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemical entities with improved properties while retaining the desired biological activity. nih.govresearchgate.net These techniques involve replacing a core molecular framework or specific functional groups with others that are sterically and electronically similar. nih.govresearchgate.netpreprints.org

A notable example of scaffold hopping involves the successful replacement of a 1,3,5-triazine (B166579) core with a 2,4-diaminoquinazoline scaffold in the development of p21-activated kinase 4 (PAK4) inhibitors. lookchem.com This strategic shift from the triazine core in the lead compound KY04031 to a quinazoline (B50416) core resulted in a significant enhancement of inhibitory activity against PAK4. lookchem.com This demonstrates the utility of the 2,4-diaminoquinazoline as a viable and often superior bioisostere for other heterocyclic systems. The core refinement strategy led to the identification of potent PAK4 inhibitors, highlighting the value of the 2,4-diaminoquinazoline scaffold in exploring new chemical space and improving pharmacological profiles. nih.gov

Bioisosteric replacement can also be applied to the substituents on the 2,4-diaminoquinazoline ring. For instance, in the development of neuronal nitric oxide synthase (nNOS) inhibitors based on a 2-aminopyridine (B139424) scaffold, bioisosteric replacements of a methyl group with chloro, methoxyl, difluoromethyl, and trifluoromethyl groups were explored to optimize properties like metabolic stability and cell permeability. nih.gov Similarly, for the 2,4-diaminoquinazoline-6-carbaldehyde scaffold, the aldehyde group itself could be a subject for bioisosteric replacement with groups like a nitrile, a ketone, or other functionalities to modulate activity and physicochemical properties.

Lead Optimization Techniques

Lead optimization is a critical phase in drug discovery that focuses on refining the structure of a lead compound to enhance its desired properties.

Rational drug design, often guided by computational modeling and structure-activity relationship (SAR) studies, is instrumental in enhancing the potency and selectivity of drug candidates. For the 2,4-diaminoquinazoline scaffold, extensive SAR studies have been conducted. In the development of anti-dengue virus agents, a series of 2,4-diaminoquinazoline derivatives were synthesized based on a high-throughput screening hit. researchgate.netdocumentsdelivered.com This led to the discovery of a compound with significantly improved antiviral potency, demonstrating the effectiveness of systematic structural modifications. researchgate.netdocumentsdelivered.com

Similarly, in the pursuit of PAK4 inhibitors, a library of 2,4-diaminoquinazoline derivatives was designed and synthesized. nih.gov The evaluation of these compounds for PAK4 inhibition led to the identification of a derivative with an IC50 value of 0.033 μM, a substantial improvement over the initial lead. nih.gov Molecular docking studies were also employed to understand the binding modes of these inhibitors, providing a structural basis for further guided design. nih.gov For the this compound scaffold, the aldehyde at the C6 position can be strategically modified to explore interactions with specific residues in a target's binding site, potentially leading to enhanced potency and selectivity. For instance, designing derivatives where the aldehyde forms a Schiff base or other covalent linkage with the target protein could be a viable strategy.

The following table summarizes the optimization of a 2,4-diaminoquinazoline derivative as a DENV-2 inhibitor.

CompoundEC50 (μM)
4a (Lead) 0.15
4o (Optimized) 0.0028
EC50 values represent the concentration of the compound that inhibits 50% of the viral replication.

Effective drug action requires not only high potency but also the ability of the compound to reach its target within the cell. For many 2,4-diaminoquinazoline-based inhibitors, poor cell permeability can be a significant hurdle. Strategies to overcome this include the modification of the scaffold to increase lipophilicity or to exploit active transport mechanisms. nih.gov

Fragment-Based Drug Design (FBDD) Concepts Applied to Quinazolines

Fragment-based drug design (FBDD) has emerged as a powerful approach for identifying lead compounds. nih.govresearchgate.net This method involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target protein, albeit with low affinity. youtube.com These fragment hits are then grown or linked together to produce a more potent lead compound. youtube.com

The quinazoline scaffold is well-suited for FBDD approaches. Given its privileged nature and its presence in numerous approved drugs, quinazoline-containing fragments can be included in fragment libraries to screen against various targets. Once a quinazoline fragment is identified as a binder, its structure can be elaborated upon. The this compound itself can be considered a decorated fragment. The 2,4-diaminoquinazoline core provides a solid anchor for binding to many kinase targets, and the 6-carbaldehyde group serves as a vector for fragment growing or linking. For example, a fragment that binds to an adjacent pocket could be linked to the aldehyde group through a suitable chemical reaction, leading to a larger molecule with significantly higher affinity. The democratization of drug discovery through fragment-based methods allows more ideas to be explored at smaller costs. youtube.com

Multi-Target Drug Design Approaches Leveraging the Quinazoline Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. researchgate.netnih.gov Multi-target drug design aims to develop single molecules that can modulate multiple targets simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance. researchgate.net The quinazoline scaffold is an excellent platform for the design of such multi-target agents due to its ability to be functionalized at multiple positions. nih.gov

In the context of Alzheimer's disease, quinazoline derivatives have been explored as multi-target agents that can inhibit cholinesterases, β-amyloid aggregation, and oxidative stress. nih.gov The design of such molecules often involves the hybridization of the quinazoline core with other pharmacophores known to interact with the desired targets. nih.gov For this compound, the 2- and 4-amino groups, as well as the 6-carbaldehyde, can be independently modified to incorporate functionalities that target different proteins. For instance, one part of the molecule could be optimized for kinase inhibition, while another part is designed to interact with a different target, such as a protein involved in cell signaling or apoptosis.

Application in Design of Prodrugs

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. nih.gov The prodrug approach is often used to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug, such as its solubility, permeability, or stability. acs.orgmdpi.com

The this compound scaffold is amenable to various prodrug strategies. The amino groups at the C2 and C4 positions can be acylated or otherwise modified to create prodrugs with enhanced lipophilicity and cell permeability. These modifications would then be cleaved by esterases or other enzymes in the body to release the active 2,4-diaminoquinazoline. The 6-carbaldehyde group can also be masked, for example, as an acetal (B89532) or a hydrazone, which can be hydrolyzed under physiological conditions to regenerate the aldehyde. This strategy could be particularly useful for protecting the reactive aldehyde group until the molecule reaches its site of action. The development of long-acting injectable formulations is another area where prodrugs are extensively used, often by conjugating the drug to a polymer or a fatty acid to slow its release. nih.gov

Future Research Trajectories and Unexplored Potential of 2,4 Diaminoquinazoline 6 Carbaldehyde

Exploration of Novel Synthetic Pathways for Scalable Production

The advancement of 2,4-diaminoquinazoline-based compounds from laboratory-scale research to clinical applications hinges on the development of efficient and scalable synthetic methods. While traditional syntheses often face challenges such as harsh conditions or modest yields, recent innovations offer promising alternatives. organic-chemistry.org

Several modern synthetic strategies have been developed that are amenable to the large-scale production of the 2,4-diaminoquinazoline core:

Cascade Reductive Cyclization : An efficient route involves the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates using an iron-HCl system. organic-chemistry.orgnih.gov This method provides a high-yield pathway to N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org

Copper-Catalyzed Synthesis : An economical and practical approach utilizes a copper-catalyzed reaction between substituted 2-bromobenzonitriles and guanidine (B92328). organic-chemistry.org This method is noted for its simplicity and the use of readily available starting materials, proceeding under mild conditions with CuI as the catalyst. organic-chemistry.org

Substrate-Controlled Annulation : A novel methodology using the annulation of 2-aminobenzonitriles and carbodiimides, mediated by SnCl4, allows for switchable selectivity in product formation based on the carbodiimide (B86325) substituents. researchgate.net

Solvent-Free Synthesis : Reacting polyhaloisophthalonitriles with guanidine carbonate under solvent-free and catalyst-free conditions provides a high-yield (74-95%) and environmentally cleaner route to polyhalo 2,4-diaminoquinazolines. nih.gov

Regioselective Nucleophilic Aromatic Substitution (SNAr) : The reaction of 2,4-dichloroquinazoline (B46505) precursors with amines is a well-documented and widely used method. mdpi.com DFT calculations have confirmed that the C4 position is more susceptible to nucleophilic attack, ensuring high regioselectivity, which is crucial for building libraries and specific target molecules. mdpi.com

Future research should focus on optimizing these pathways for the specific synthesis of 2,4-diaminoquinazoline-6-carbaldehyde, potentially protecting the aldehyde functionality during key steps or introducing it late in the synthesis. The goal is to establish a robust, cost-effective, and scalable process suitable for industrial production.

Identification of Undiscovered Biological Targets and Disease Indications

Derivatives of the 2,4-diaminoquinazoline scaffold have been identified as inhibitors of a diverse range of biological targets, indicating a vast and still underexplored therapeutic potential. scielo.brorganic-chemistry.orgresearchgate.net The aldehyde functionality at the 6-position of the core structure offers a unique point for modification, potentially tuning selectivity and potency for known targets or enabling interaction with entirely new ones.

Biological TargetPotential Disease IndicationReference
Tubulin PolymerizationCancer umich.edunih.gov
EGFR, VEGFR-2, PDGFR-βCancer nih.gov
Wnt/β-catenin/Tcf4 PathwayGastric Cancer, Colorectal Cancer nih.govnih.gov
Dengue Virus (DENV)Dengue Fever nih.gov
Mycobacterium tuberculosis (Rv3161c)Tuberculosis nih.gov
HIV-1HIV/AIDS nih.gov
Heat Shock Protein 90 (Hsp90)Cancer nih.gov
p21-activated kinase 4 (PAK4)Cancer nih.gov
Dihydrofolate Reductase (DHFR)Malaria researchgate.net
Toll-Like Receptor 8 (TLR8)Viral Infections, Cancer (Immunotherapy) google.com
Chikungunya & Ross River VirusesAlphavirus Infections nih.gov
Leishmania donovani & L. amazonensisLeishmaniasis researchgate.net

The broad range of activities suggests several future research trajectories. The demonstrated inhibition of multiple receptor tyrosine kinases (EGFR, VEGFR-2, PDGFR-β) warrants screening against a wider panel of kinases implicated in oncogenesis and inflammatory disorders. nih.gov The activity against the Wnt signaling pathway, crucial in gastric and colorectal cancers, could be explored in other Wnt-dependent malignancies like pancreatic cancer. nih.govnih.gov The diverse antiviral profile against Dengue, HIV, and alphaviruses suggests the potential for developing broad-spectrum antiviral agents. nih.govnih.govnih.gov Furthermore, the agonistic activity at TLR8 points towards an unexplored potential in immuno-oncology and as vaccine adjuvants. google.com

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. uminho.ptresearchgate.net These computational tools can be powerfully applied to the 2,4-diaminoquinazoline scaffold to guide the design of new derivatives with enhanced potency and specificity.

Future applications for the this compound scaffold include:

Predictive Modeling : Using ML algorithms like deep neural networks (DNNs) and random forests (RF) to predict the biological activity (e.g., IC50 values) of novel, un-synthesized derivatives against a panel of targets. mdpi.com

De Novo Design : Employing generative AI models to design entirely new molecules based on the 2,4-diaminoquinazoline core that are optimized for binding to a specific target pocket and possess desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. youtube.com

Morphological Profiling : Applying self-supervised learning to high-content imaging data to classify the cellular effects of new derivatives and identify their mechanism of action by comparing their morphological fingerprint to a library of reference compounds with known targets. youtube.com

Integrating these AI/ML approaches can significantly reduce the time and cost of drug development by prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net

Development of Targeted Delivery Systems Utilizing the this compound Core

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target toxicity. nih.gov The this compound molecule is exceptionally well-suited for this purpose due to its C-6 carbaldehyde group, which serves as a versatile chemical handle for conjugation.

This aldehyde group can be covalently linked to various targeting and delivery platforms through established bioconjugation chemistry:

Schiff Base Formation and Reductive Amination : The aldehyde can react with primary amines present on targeting ligands—such as monoclonal antibodies, antibody fragments, or peptides that bind to cell-surface receptors overexpressed on cancer cells—to form a Schiff base, which can then be reduced to a stable secondary amine linkage.

Hydrazone Linkage : Reaction with hydrazide-modified molecules can form hydrazone bonds, which are often designed to be stable at physiological pH but cleavable in the acidic environment of endosomes or lysosomes, allowing for intracellular drug release.

Conjugation to Nanocarriers : The compound can be tethered to the surface of nanoparticles, liposomes, or polymers. nih.gov This approach can improve the solubility and pharmacokinetic profile of the drug while exploiting the enhanced permeability and retention (EPR) effect for passive tumor targeting, or by functionalizing the nanoparticle surface with active targeting ligands. nih.gov

Future research should focus on synthesizing and evaluating such conjugates, testing whether tethering the 2,4-diaminoquinazoline core to a targeting moiety enhances its therapeutic index for indications like cancer.

Investigation of Combinatorial Chemistry Libraries Based on the Scaffold

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of related compounds for high-throughput screening. nih.gov The 2,4-diaminoquinazoline scaffold is highly amenable to this approach, and methods for creating such libraries have been well-established. nih.govacs.org

Solid-phase synthesis is a key technology for this purpose. nih.gov A typical strategy involves:

Attaching a starting amine to a solid polymer support.

Reacting the support-bound amine with a 2,4-dichloroquinazoline derivative.

Displacing the second chlorine atom with a diverse set of amines, introducing variability at the 2-position of the quinazoline (B50416) ring.

Cleaving the final products from the resin to yield a library of 2,4-diaminoquinazoline derivatives. nih.govacs.org

The aldehyde group on this compound adds another layer of complexity and opportunity. This group can be used as a third point of diversification, reacting it with a variety of reagents (e.g., amines, hydrazines, hydroxylamines) before or after the modification at the 2- and 4-positions. This would allow for the creation of even larger and more structurally complex libraries to probe a wider chemical space. The systematic synthesis and screening of these libraries are essential for elucidating detailed structure-activity relationships (SAR) and identifying lead compounds with optimal activity against new and existing biological targets. nih.govnih.gov

Q & A

Basic: What are the optimal synthetic protocols for 2,4-diaminoquinazoline-6-carbaldehyde, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves condensation reactions. A referenced method for analogous quinazolines (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives) uses:

  • Reagents: Substituted benzaldehyde, glacial acetic acid (catalyst), absolute ethanol (solvent).
  • Procedure: Reflux for 4 hours, solvent evaporation under reduced pressure, and filtration .
    Optimization Strategies:
  • Catalyst Screening: Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) to improve yield.
  • Temperature/Time Gradients: Vary reflux duration (2–8 hrs) and monitor purity via TLC/HPLC.
  • Purification: Compare recrystallization (ethanol/water) vs. column chromatography (silica gel, ethyl acetate/hexane).

Basic: How should researchers characterize this compound, and what analytical techniques are critical for structural validation?

Methodological Answer:
Essential Techniques:

  • NMR Spectroscopy: Confirm aldehyde proton (δ 9.8–10.2 ppm) and amine protons (δ 5.5–7.0 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peak (calculated for C₉H₈N₄O: m/z 188.0706).
  • FT-IR: Detect aldehyde C=O stretch (~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹).
    Purity Assessment:
  • HPLC: Use a C18 column (acetonitrile/water gradient; UV detection at 254 nm).

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enhanced biological activity?

Methodological Answer:
Key Modifications & SAR Insights:

  • Amino Group Substitutions: Replace -NH₂ with methyl or acetyl groups to alter solubility and target binding .
  • Aldehyde Functionalization: Convert to hydrazones or Schiff bases (e.g., using hydroxylamine) to improve stability .
  • Quinazoline Core Modifications: Introduce electron-withdrawing groups (e.g., Cl at position 6) to enhance electrophilic reactivity .
    Biological Assay Design:
  • In Vitro Testing: Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays.
  • Data Correlation: Use IC₅₀ values and molecular docking (AutoDock Vina) to link structural features to activity .

Advanced: What computational strategies are effective in predicting the reactivity and binding modes of this compound?

Methodological Answer:
In Silico Workflow:

Quantum Chemical Calculations (DFT): Optimize geometry (B3LYP/6-31G*) to predict electrophilic sites (e.g., aldehyde carbon) .

Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to assess stability.

Docking Studies: Map interactions with biological targets (e.g., ATP-binding pockets) using Glide or MOE .
Validation: Compare computational binding scores with experimental IC₅₀ values to refine models.

Advanced: How can researchers address solubility challenges and detect low-concentration this compound in biological matrices?

Methodological Answer:
Solubility Enhancement:

SolventSolubility (mg/mL)Reference
Water<0.1
Ethanol8.45
DMSO>20
Analytical Derivatization:
  • Hydrazine-Based Probes: React with dansylhydrazine or 4-hydrazinobenzoic acid to form fluorescent adducts for LC-MS/MS detection .
  • LOD/LOQ Optimization: Use hydrophilic interaction liquid chromatography (HILIC) to improve sensitivity in polar matrices.

Advanced: How should contradictory data in biological activity or spectroscopic results be resolved?

Methodological Answer:
Systematic Troubleshooting:

Reproducibility Checks: Repeat experiments under controlled conditions (humidity, temperature).

Hypothesis Testing:

  • If biological activity varies, test for impurities (HPLC-MS) or metabolite interference .
  • For NMR discrepancies, verify solvent effects (DMSO vs. CDCl₃) or tautomeric forms.

Collaborative Validation: Cross-validate findings with independent labs or orthogonal techniques (e.g., X-ray crystallography).

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:
Key Precautions:

  • PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to prevent inhalation of vapors.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    Storage: Keep in sealed containers under nitrogen at 4°C to prevent oxidation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.